

GS-9851: A Technical Overview of a Potent Hepatitis C Virus Inhibitor

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Compound of Interest

Compound Name: GS-9851

Cat. No.: B610319

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Introduction

GS-9851, also known as sofosbuvir (formerly PSI-7851), is a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, **GS-9851** effectively terminates viral replication, leading to high cure rates across various HCV genotypes. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **GS-9851**.

Chemical Structure and Properties

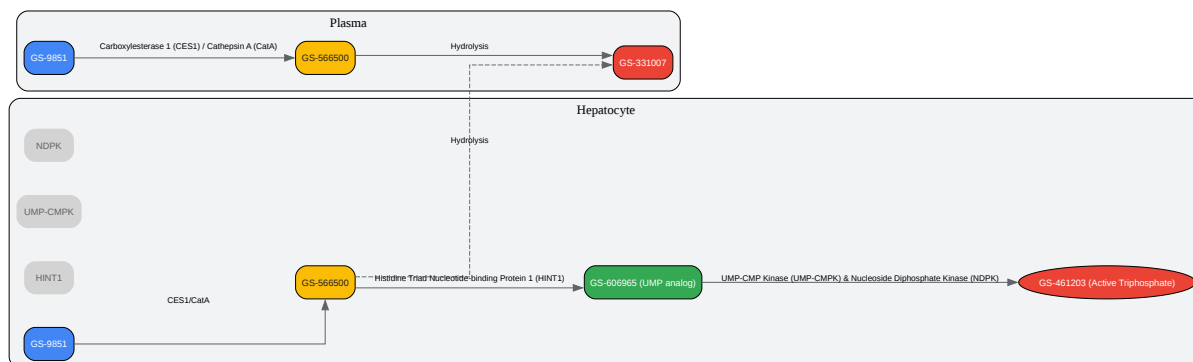
GS-9851 is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical name is isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. The presence of the phosphoramidate moiety enhances the delivery of the active nucleotide into hepatocytes. **GS-9851** is a mixture of two diastereoisomers at the phosphorus center: GS-491241 (the Rp isomer) and GS-7977 (the Sp isomer), with GS-7977 being the more pharmacologically active component.

Property	Value
Chemical Formula	C22H29FN3O9P
Molecular Weight	529.45 g/mol
IUPAC Name	isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
CAS Number	1190307-88-0
Synonyms	Sofosbuvir, PSI-7851, GS-7977

Mechanism of Action and Metabolic Pathway

GS-9851 is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B polymerase. The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinders the addition of the subsequent nucleotide, leading to chain termination and inhibition of viral replication.

The metabolic activation of **GS-9851** occurs primarily in hepatocytes and involves a series of enzymatic steps.



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Fig. 1: Metabolic activation pathway of **GS-9851**.

In Vitro Efficacy

The antiviral activity of **GS-9851** has been evaluated in various HCV replicon systems. The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) demonstrate its potent and pan-genotypic activity.

HCV Genotype	Replicon System	EC50 (μM)	EC90 (μM)
1a	H77	0.08 - 0.14	0.41 - 0.43
1b	Con1	0.03 - 0.10	0.16 - 0.40
2a	JFH-1	0.03 - 0.05	0.13 - 0.28
3a	S52	0.04	0.20
4a	ED43	0.03	0.12
5a	SA13	0.08	0.30
6a	HK6a	0.05	0.22

Pharmacokinetics

Pharmacokinetic studies of **GS-9851** have been conducted in healthy subjects and patients with chronic HCV infection. Following oral administration, **GS-9851** is rapidly absorbed and extensively metabolized. The primary circulating metabolite is the inactive nucleoside analog GS-331007, while the active triphosphate, GS-461203, is concentrated within hepatocytes.

Single Ascending Dose Study in Healthy Subjects

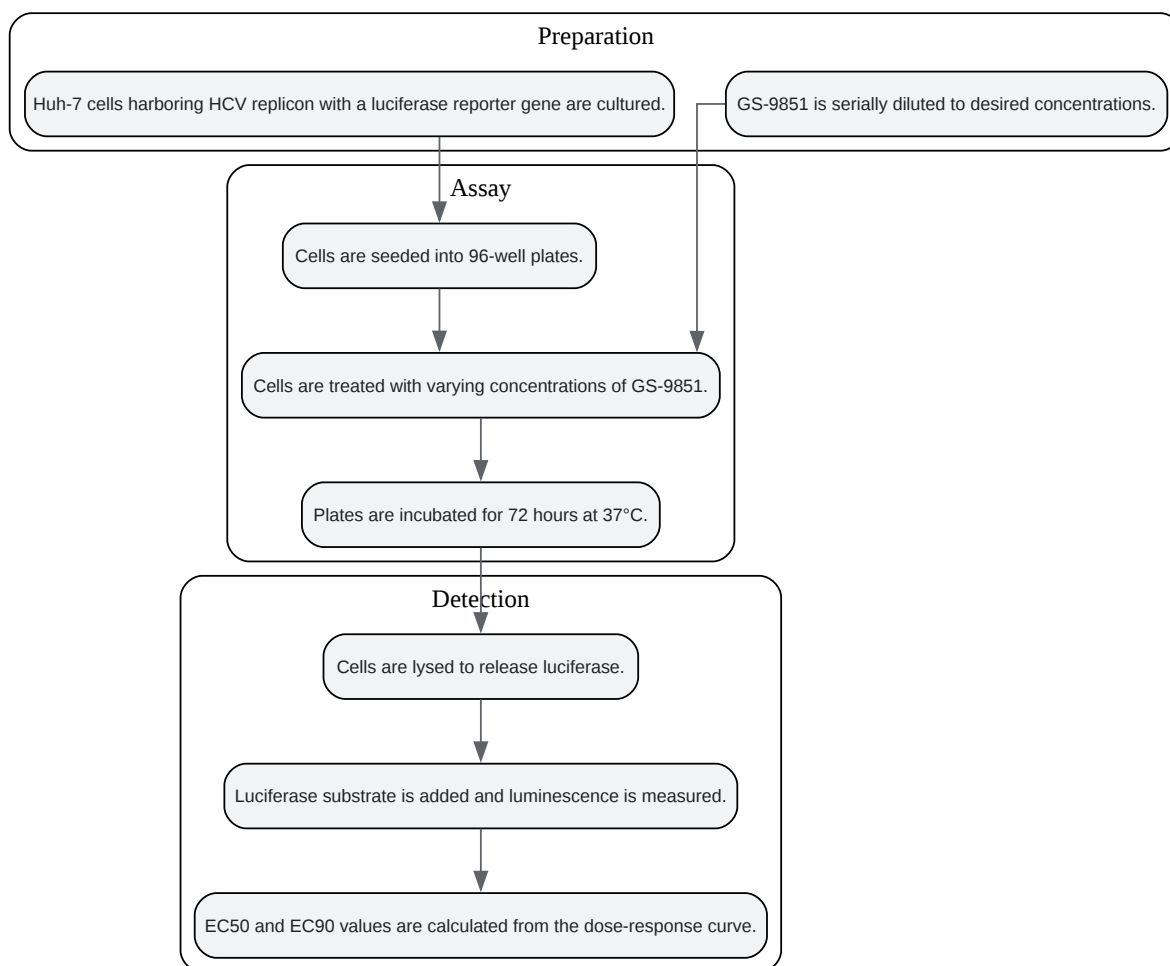
Dose	Analyte	Cmax (ng/mL)	AUC0-last (ng·h/mL)	Tmax (h)	t1/2 (h)
100 mg	GS-9851	243 ± 103	247 ± 78	1.0 (0.5-1.5)	0.5 ± 0.1
	GS-566500	148 ± 52	344 ± 101	1.5 (1.0-2.0)	2.7 ± 0.6
	GS-331007	453 ± 111	4870 ± 1040	4.0 (3.0-4.0)	17.8 ± 4.8
400 mg	GS-9851	618 ± 321	632 ± 204	1.0 (0.5-2.0)	0.5 ± 0.1
	GS-566500	321 ± 106	823 ± 235	2.0 (1.0-4.0)	2.9 ± 0.4
	GS-331007	1010 ± 230	16900 ± 3800	4.0 (2.0-6.0)	27.5 ± 6.9

Multiple Ascending Dose Study in HCV Genotype 1 Patients (400 mg/day for 7 days)

Analyte	Cmax (ng/mL)	AUC0-24 (ng·h/mL)	Tmax (h)	t1/2 (h)
GS-9851	567 ± 160	579 ± 158	1.0 (0.5-2.0)	0.5 ± 0.1
GS-566500	257 ± 59	741 ± 174	2.0 (1.0-4.0)	2.8 ± 0.5
GS-331007	1080 ± 240	18600 ± 4200	4.0 (2.0-6.0)	25.4 ± 5.7

Experimental Protocols

In Vitro Antiviral Activity Assay (HCV Replicon System)



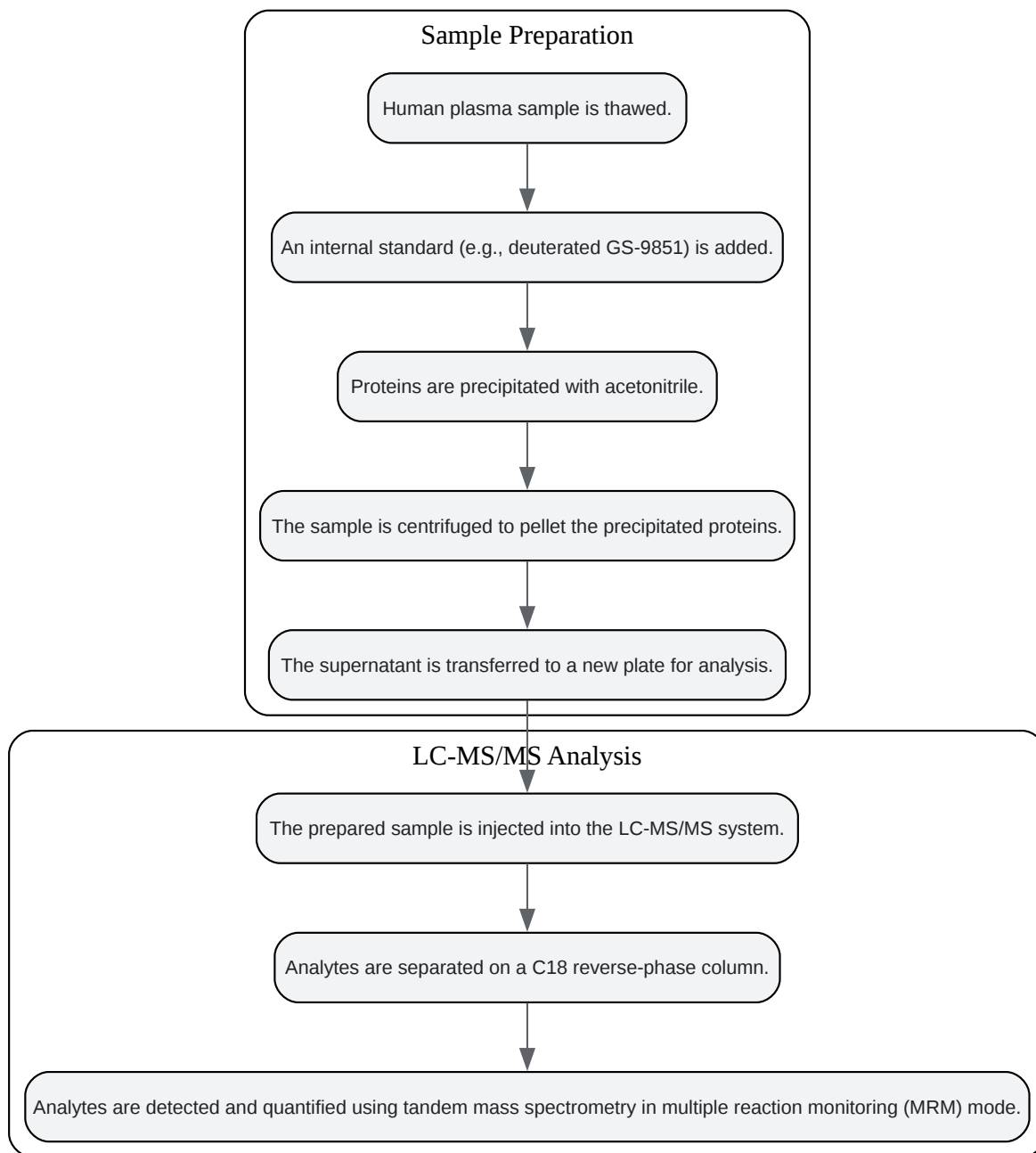
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Fig. 2: Workflow for determining in vitro antiviral activity.

Methodology:

- Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon containing a firefly luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Assay Procedure:
 - Cells are seeded at a density of 5,000 cells per well in a 96-well plate.
 - After 24 hours, the culture medium is replaced with medium containing serial dilutions of **GS-9851**.
 - The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Data Analysis:
 - Following incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
 - The concentration of **GS-9851** that inhibits HCV RNA replication by 50% (EC₅₀) and 90% (EC₉₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Bioanalytical Method for Quantification in Human Plasma



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